[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-2-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(11)5-10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWGYEMNBIILPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of Pyrrolidine
The synthesis typically begins with acetylation of pyrrolidine’s nitrogen atom. Treatment with acetic anhydride in dichloromethane (DCM) at 0–25°C for 4–6 hours yields 1-acetylpyrrolidine with >95% efficiency. Excess acetic anhydride ensures complete conversion, while triethylamine (TEA) neutralizes liberated acid.
Functionalization at the Pyrrolidine 2-Position
Introducing a hydroxymethyl group at the 2-position is critical. This is achieved via lithiation followed by quenching with formaldehyde:
Conversion to Bromomethyl Intermediate
The hydroxymethyl group is converted to a bromomethyl derivative using phosphorus tribromide (PBr₃) in DCM at 0°C. This step achieves 80–90% yield, with careful moisture control to prevent hydrolysis.
Amination via Gabriel Synthesis
To avoid over-alkylation, the bromomethyl intermediate undergoes Gabriel synthesis:
-
Phthalimide Substitution : Reaction with potassium phthalimide in dimethylformamide (DMF) at 60°C for 24 hours yields the phthalimide-protated amine (75–80% yield).
-
Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the primary amine (1-acetylpyrrolidine-2-methylamine) in 85–90% yield.
Coupling with Bromoacetic Acid
The primary amine reacts with bromoacetic acid in aqueous sodium bicarbonate (NaHCO₃) at 25°C for 12 hours. This nucleophilic substitution affords [(1-acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid with 65–75% yield.
Table 1. Stepwise Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride, DCM, 25°C | >95 |
| Hydroxymethylation | n-BuLi, formaldehyde, THF, −78°C | 70–85 |
| Bromination | PBr₃, DCM, 0°C | 80–90 |
| Gabriel Synthesis | K-phthalimide, DMF, 60°C | 75–80 |
| Deprotection | Hydrazine hydrate, ethanol | 85–90 |
| Acetic Acid Coupling | Bromoacetic acid, NaHCO₃, 25°C | 65–75 |
Alternative Preparation via Reductive Amination
A streamlined approach employs reductive amination to conjugate the pyrrolidine and glycine moieties:
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Synthesis of 1-Acetylpyrrolidine-2-carbaldehyde : Oxidation of 1-acetylpyrrolidine-2-methanol with pyridinium chlorochromate (PCC) in DCM yields the aldehyde (60–70% yield).
-
Reductive Amination : The aldehyde reacts with glycine methyl ester in methanol, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. This one-pot reaction achieves 50–60% yield, with subsequent hydrolysis (6M HCl, reflux) converting the ester to carboxylic acid.
Challenges : Competing imine formation and over-reduction necessitate precise stoichiometry and pH control (pH 4–5).
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Continuous Flow Reactors : Multi-step reactions are integrated into flow systems, reducing reaction times by 40% and improving yields (e.g., 82% overall yield for bromination-amination steps).
-
Catalytic Amination : Palladium-catalyzed coupling of 1-acetylpyrrolidine-2-bromomethane with glycine derivatives under hydrogen atmosphere (1 atm, 50°C) achieves 90% conversion.
Challenges in Synthesis and Purification
-
Stereochemical Control : Racemization at the pyrrolidine 2-position occurs during lithiation. Asymmetric synthesis starting from L-proline mitigates this, preserving the (S)-configuration.
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Byproduct Formation : Over-alkylation during the amination step generates quaternary ammonium salts. Excess bromoacetic acid and low temperatures (−20°C) suppress this.
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Purification : Silica gel chromatography separates the target compound from unreacted glycine derivatives, though industrial processes favor crystallization from ethanol/water mixtures .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amino group (-NH-) in the structure participates in nucleophilic substitution reactions.
Example reaction :
Reaction with acyl chlorides or alkyl halides under basic conditions:
| Reactant (R-X) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C | N-Acetyl derivative | 85% | |
| Benzyl bromide | DMF, K₂CO₃, 60°C | N-Benzyl derivative | 78% |
Acylation and Alkylation at the Acetyl Group
The acetyl group undergoes further acylation or alkylation under catalytic conditions.
Example reaction :
Transacylation using anhydrides:
| Anhydride | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Propionic anhydride | HCl | Propionyl derivative | 72% | |
| Succinic anhydride | DMAP | Succinyl derivative | 68% |
Esterification and Amide Formation
The carboxylic acid group reacts with alcohols or amines to form esters or amides.
Example reaction :
Esterification with methanol:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol | H₂SO₄, reflux | Ethyl ester | 90% | |
| Benzylamine | DCC, DMAP | Benzylamide | 82% |
Cyclization Reactions
Intramolecular cyclization occurs under thermal or acidic conditions, forming fused heterocycles.
Example reaction :
Acid-catalyzed cyclization:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl, 100°C | Oxazole-pyrrolidine hybrid | 65% | |
| PPA, 120°C | Pyrrolo[1,2-a]pyrazine | 58% |
Hydrolysis Reactions
The acetyl group is susceptible to hydrolysis under acidic or basic conditions.
Example reaction :
Basic hydrolysis:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 2M NaOH, reflux | Deacetylated product | 95% | |
| 1M HCl, 80°C | Partial hydrolysis | 76% |
Cross-Coupling Reactions
The amino group facilitates palladium-catalyzed cross-coupling with aryl halides.
Example reaction :
Buchwald-Hartwig amination:
| Aryl Halide (Ar-X) | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂, BINAP | 4-Methylphenyl derivative | 70% | |
| 2-Iodonaphthalene | Pd₂(dba)₃, SPhos | Naphthyl derivative | 65% |
Stability Under Pyrolytic Conditions
At elevated temperatures (>300°C), the compound decomposes into smaller fragments, including pyrrolidine derivatives and acetic acid analogs, as observed in pyrolysis-GC/MS studies .
Scientific Research Applications
Chemistry
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role as a biochemical probe. It can be used to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has potential therapeutic applications. It is explored for its activity as a drug candidate, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Differences
Ring System Modifications :
- Piperidine vs. Pyrrolidine : Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases conformational flexibility and alters hydrophobic interactions .
- Aromatic Substitutions : The pyridinylmethyl group in 1220027-75-7 introduces aromaticity, enabling π–π stacking with hydrophobic enzyme pockets, a feature absent in the acetyl-pyrrolidine core of the target compound .
Acetylation vs. Methylation: Acetylation (target compound) improves metabolic stability compared to methylation (1353986-36-3), which may reduce enzymatic oxidation .
Functional Group Impact :
- The acetic acid moiety in all compounds facilitates hydrogen bonding with residues like Lys101 and Tyr318 in HIV reverse transcriptase (observed in NNRTI studies) .
Pharmacological and Docking Insights
- Docking Scores : Compounds like ZINC02146330 (MolDock: -148.393) and ZINC19286543 (MolDock: -137.85) exhibit strong binding to HIV-RT residues (Lys101, Cys181, Tyr318) via hydrophobic and hydrogen-bond interactions .
- Binding Mode : The "butterfly-like" binding conformation observed in analogues suggests that the acetyl-pyrrolidine core may occupy the hydrophobic pocket, while the acetic acid interacts with polar residues .
Biological Activity
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H20N2O3
- Molecular Weight : Approximately 228.29 g/mol
- Structural Features :
- Pyrrolidine ring
- Acetyl group
- Amino-acetic acid moiety
The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.
The biological activity of [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism of action involves:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in neurotransmitter synthesis, thereby influencing neuronal signaling pathways.
- Receptor Binding : Its structural similarity to natural amino acids allows it to bind to neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability .
Neurotransmitter Modulation
Research indicates that [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid may play a role in modulating neurotransmitter systems. Studies have shown that compounds with similar structures can influence the activity of neurotransmitters such as glutamate and GABA, which are crucial for normal brain function.
Potential Therapeutic Applications
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Neurological Disorders : Due to its ability to modulate neurotransmitter activity, it may be beneficial in treating conditions such as anxiety, depression, and neurodegenerative diseases.
- Metabolic Pathways : Its role as a biochemical probe suggests applications in studying amino acid metabolism and related metabolic pathways.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's ability to interact with various receptors. For instance:
- Neurotransmitter Receptor Binding : [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid showed promising results in binding assays with glutamate receptors, indicating its potential as a modulator of excitatory neurotransmission.
In Vivo Studies
Although limited, some animal studies have begun to explore the pharmacokinetics and pharmacodynamics of this compound:
Comparison with Similar Compounds
[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can be compared with other compounds that share structural similarities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Proline | Pyrrolidine ring | Important in protein structure |
| N-Acetylglycine | Acetyl group + Glycine | Involved in metabolic pathways |
The unique combination of functional groups in [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid may provide distinct advantages in therapeutic contexts compared to its analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic additions and acetylation. A key approach uses diethyl mesoxalate (DEMO), a highly electrophilic vicinal tricarbonyl compound, to facilitate sequential nucleophilic attacks. For example:
N,O-Hemiacetal Formation : DEMO reacts with acid amides (e.g., 4-methylbenzamide) in the presence of acetic anhydride to form N,O-acetals .
N-Acylimine Generation : Treatment with a base (e.g., triethylamine) eliminates acetic acid, producing reactive N-acylimine intermediates .
Second Nucleophilic Addition : Pyrrolidine derivatives or indoles react with the N-acylimine to form α,α-disubstituted malonates. Subsequent hydrolysis and decarboxylation yield the target amino acid derivative .
- Key Conditions : Acetic anhydride is critical for stabilizing intermediates, while molecular sieves (3 Å) improve yields by absorbing moisture .
Q. How is [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid characterized for purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns and stereochemistry. For example, rotamers caused by amide bond rotation can be identified via variable-temperature NMR .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : Column chromatography (silica gel) or HPLC separates isomers and impurities, particularly after hydrolysis steps .
Q. What role does this compound play in medicinal chemistry research?
- Methodological Answer : As a pyrrolidine-based amino acid derivative, it serves as a scaffold for designing protease inhibitors or receptor ligands. The acetylated pyrrolidine moiety enhances metabolic stability, while the carboxylic acid group enables salt-bridge interactions with target proteins .
Advanced Research Questions
Q. How can stereochemistry be controlled during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Prolineamide derivatives introduce chirality via steric guidance during nucleophilic additions. For example, L-prolineamide generates enantiomerically enriched intermediates .
- Temperature Control : Low-temperature reactions reduce racemization during decarboxylation. DFT calculations help predict transition states to optimize stereochemical outcomes .
- Challenges : Rotamers (e.g., in dipeptide derivatives) complicate analysis but can be resolved via coalescence experiments in temperature-variable NMR .
Q. What mechanistic insights explain the reactivity of intermediates in its synthesis?
- Methodological Answer :
- Electrophilicity of DEMO : The central carbonyl carbon in DEMO is highly electrophilic, enabling nucleophilic attacks by weakly reactive amides. This contrasts with traditional malonate chemistry, which relies on enolate formation .
- N-Acylimine Stability : Bulky acyl groups (e.g., pivaloyl) stabilize N-acylimines by reducing steric strain, improving yields in second nucleophilic additions .
Q. What challenges arise during hydrolysis and decarboxylation steps?
- Methodological Answer :
- Hydrolysis Optimization : Alkaline conditions (e.g., KOtBu in THF) cleave ester groups without degrading the pyrrolidine ring. Acidic conditions risk side reactions, such as retro-aldol decomposition .
- Decarboxylation Efficiency : Microwave-assisted heating accelerates decarboxylation while minimizing thermal degradation. Solvent polarity (e.g., DMF vs. toluene) also influences reaction rates .
- Data Table :
| Substrate | Hydrolysis Conditions | Yield (%) | Reference |
|---|---|---|---|
| α,α-Disubstituted malonate | 1M KOtBu, THF, 60°C | 84 | |
| N-Acetyl derivative | 0.5M HCl, reflux | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
